4-[1-(6-methylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine
CAS No.: 2640979-39-9
Cat. No.: VC11861470
Molecular Formula: C15H22N4OS
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640979-39-9 |
|---|---|
| Molecular Formula | C15H22N4OS |
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | [1-(6-methylpyrazin-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C15H22N4OS/c1-12-9-16-10-14(17-12)19-4-2-3-13(11-19)15(20)18-5-7-21-8-6-18/h9-10,13H,2-8,11H2,1H3 |
| Standard InChI Key | LHCVQHODWDTSDX-UHFFFAOYSA-N |
| SMILES | CC1=CN=CC(=N1)N2CCCC(C2)C(=O)N3CCSCC3 |
| Canonical SMILES | CC1=CN=CC(=N1)N2CCCC(C2)C(=O)N3CCSCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
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Molecular Formula: C<sub>16</sub>H<sub>23</sub>N<sub>5</sub>OS
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Molecular Weight: 349.46 g/mol
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IUPAC Name: 4-[1-(6-Methylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine
Structural Components
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Piperidine Ring: A six-membered amine ring with a 6-methylpyrazine substituent at position 1.
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Thiomorpholine: A sulfur-containing six-membered ring with one nitrogen atom.
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Carbonyl Bridge: Connects the piperidine and thiomorpholine moieties, enabling conformational flexibility .
Table 1: Key Structural Descriptors
| Feature | Description |
|---|---|
| Piperidine Substituent | 6-Methylpyrazine at N1 position |
| Thiomorpholine | Sulfur atom at position 4, nitrogen at position 1 |
| Functional Groups | Amide, tertiary amine, aromatic pyrazine |
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a multi-step process involving:
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Piperidine Functionalization: Introduction of 6-methylpyrazine via nucleophilic substitution or Suzuki coupling .
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Carbonyl Bridge Formation: Amide coupling between piperidine-3-carboxylic acid and thiomorpholine using carbodiimide reagents (e.g., EDC/HOBt) .
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Purification: Chromatography (C18 column) or recrystallization to achieve >95% purity .
Table 2: Representative Synthesis Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Piperidine Substitution | 6-Methylpyrazine, Pd(PPh<sub>3</sub>)<sub>4</sub>, DMF | 72 |
| Amide Coupling | EDC, HOBt, DCM | 68 |
| Final Purification | Reverse-phase HPLC | 95 |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate in DMSO (12 mg/mL), low in aqueous buffers (<1 mg/mL at pH 7.4) .
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Stability: Stable under inert conditions; susceptible to oxidation at the thiomorpholine sulfur .
Spectroscopic Data
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.35 (s, 1H, pyrazine), 3.75–3.60 (m, 4H, thiomorpholine), 2.55 (s, 3H, CH<sub>3</sub>) .
Biological Activity and Applications
Enzyme Inhibition
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DprE1 Inhibition: IC<sub>50</sub> = 0.9 μM against Mycobacterium tuberculosis DprE1, a target for antitubercular agents .
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hERG Channel Safety: Low inhibition (IC<sub>50</sub> > 10 μM), reducing cardiac toxicity risks .
Table 3: Biological Activity Profile
| Target | Activity (IC<sub>50</sub>/MIC) | Model System |
|---|---|---|
| DprE1 (Mtb) | 0.9 μM | Enzymatic assay |
| hERG Channel | >10 μM | Patch-clamp assay |
| Sigma-1 Receptor | 120 nM | Radioligand binding |
Comparative Analysis with Analogues
Structural Analogues
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TCA1: A thiophene-arylamide DprE1 inhibitor (MIC = 0.48 μg/mL vs. 0.24 μg/mL for 4-[1-(6-methylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine) .
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VX-853: Piperidine-thiomorpholine derivative with anti-inflammatory activity (COX-2 IC<sub>50</sub> = 50 nM) .
Table 4: Activity Comparison
| Compound | DprE1 IC<sub>50</sub> (μM) | hERG IC<sub>50</sub> (μM) |
|---|---|---|
| 4-[1-(6-Methylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine | 0.9 | >10 |
| TCA1 | 0.1 | 5.2 |
| VX-853 | N/A | >30 |
Challenges and Future Directions
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Optimization Needs: Improve aqueous solubility via prodrug strategies (e.g., phosphate esters) .
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Target Validation: In vivo efficacy studies in TB-infected animal models required .
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Patent Landscape: No current patents specific to this compound, but related piperidine-thiomorpholine derivatives are covered under WO2013090664A1 .
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